molecular formula C10H12IN B1455897 Cyclopropyl-(2-iodo-benzyl)-amine CAS No. 1353973-73-5

Cyclopropyl-(2-iodo-benzyl)-amine

Cat. No.: B1455897
CAS No.: 1353973-73-5
M. Wt: 273.11 g/mol
InChI Key: CEXZIEHSLZOGDX-UHFFFAOYSA-N
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Description

Cyclopropyl-(2-iodo-benzyl)-amine is an organic compound characterized by the presence of a cyclopropyl group attached to a benzylamine moiety, which is further substituted with an iodine atom at the ortho position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(2-iodo-benzyl)-amine typically involves the following steps:

    Formation of Cyclopropyl-(2-iodo-benzyl) Intermediate: The initial step involves the iodination of benzylamine to introduce the iodine atom at the ortho position. This can be achieved using iodine and a suitable oxidizing agent.

    Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, which can be carried out using diazomethane or other cyclopropanating agents in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination and cyclopropanation processes, optimized for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(2-iodo-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom or other functional groups.

    Substitution: The iodine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted benzylamines.

Scientific Research Applications

Cyclopropyl-(2-iodo-benzyl)-amine has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound can be used as a probe to study biological processes involving amine-containing compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Cyclopropyl-(2-iodo-benzyl)-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzyl bromide: Similar in structure but with a bromine atom instead of iodine.

    2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide: Contains an acetamide group in place of the amine.

Uniqueness

Cyclopropyl-(2-iodo-benzyl)-amine is unique due to the presence of both the cyclopropyl and iodine substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds.

Properties

IUPAC Name

N-[(2-iodophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXZIEHSLZOGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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